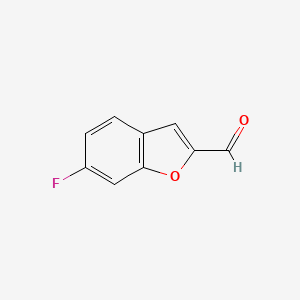

6-Fluorobenzofuran-2-carbaldehyde

Description

6-Fluorobenzofuran-2-carbaldehyde (CAS: 1367948-79-5) is a fluorinated benzofuran derivative characterized by a fluorine substituent at the 6-position and an aldehyde functional group at the 2-position of the benzofuran scaffold. With a molecular formula of C₉H₅FO₂ and a molecular weight of 164.14 g/mol, this compound exhibits unique electronic properties due to the electron-withdrawing fluorine atom, which enhances the electrophilicity of the aldehyde group. It is typically available at 95% purity and is widely used in pharmaceutical and agrochemical research as a key intermediate for synthesizing Schiff bases, heterocyclic compounds, and fluorinated drug candidates .

Properties

IUPAC Name |

6-fluoro-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBQLKXQOGZXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzofuran-2-carbaldehyde typically involves the introduction of a fluorine atom into the benzofuran ring followed by the formylation at the 2-position. One common method involves the use of fluorinated precursors and subsequent cyclization reactions to form the benzofuran ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include 6-Fluorobenzofuran-2-carboxylic acid (from oxidation), 6-Fluorobenzofuran-2-methanol (from reduction), and various substituted benzofuran derivatives (from substitution reactions) .

Scientific Research Applications

Pharmaceutical Development

6-Fluorobenzofuran-2-carbaldehyde has been investigated for its potential pharmacological properties. Benzofuran derivatives, in general, have shown a range of biological activities, including:

- Antimicrobial Activity : Research indicates that benzofuran compounds can serve as effective antimicrobial agents. A study highlighted that certain benzofuran derivatives exhibit potent activity against various pathogens, suggesting that this compound may also possess similar properties .

- Cancer Treatment : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, although detailed investigations are required to confirm these effects .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its aldehyde functionality allows for:

- Formation of Derivatives : It can be transformed into various derivatives through nucleophilic addition reactions, which can lead to the development of new compounds with enhanced biological activities.

- Diverse Applications : The derivatives synthesized from this compound can be utilized in the creation of agrochemicals, dyes, and other functional materials .

Case Study 1: Antimicrobial Activity

A systematic review highlighted the antimicrobial properties of benzofuran derivatives, emphasizing their potential as novel therapeutic agents against resistant strains of bacteria and fungi. The study specifically noted that compounds structurally related to this compound showed significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans.

Case Study 2: Cancer Therapeutics

Research exploring benzofuran-based compounds for cancer treatment revealed that specific derivatives exhibited selective cytotoxicity against various cancer cell lines. The incorporation of the fluorine atom in compounds like this compound is believed to enhance their bioactivity by improving lipophilicity and cellular uptake.

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 6-Fluorobenzofuran-2-carbaldehyde with structurally analogous benzofuran derivatives, highlighting substituents, functional groups, and key properties:

Physicochemical Properties

- This compound : The fluorine atom increases the compound’s stability and boiling point (~250–270°C estimated). Its aldehyde group reacts readily with amines or hydrazines.

- 5-Nitro-2,3-dihydrobenzofuran-7-carboxylic acid : The nitro group (electron-withdrawing) and carboxylic acid make this compound highly polar, with a melting point >200°C.

- 5-Methoxy-2,3-dihydrobenzofuran-3-amine: The methoxy group (electron-donating) lowers melting point (~120–140°C) and enhances solubility in ethanol.

- 7-Chloro-2,3-dihydro-1-benzofuran-3-amine : Chlorine’s steric and electronic effects may contribute to higher thermal stability (~180–200°C).

Biological Activity

6-Fluorobenzofuran-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activities of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

This compound features a benzofuran core with a fluorine substituent. This structural modification may enhance its reactivity and biological activity compared to non-fluorinated analogs. The molecular formula is , with a molecular weight of approximately 166.15 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 6-fluorobenzofuran derivatives. For instance, compounds with similar structures have been reported to exhibit significant cytotoxicity against various cancer cell lines.

Key Findings

- Cytotoxicity : In vitro studies demonstrated that certain benzofuran derivatives can induce cell cycle arrest and apoptosis in cancer cells, particularly colorectal cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. One study reported IC50 values as low as 0.09 µM for the most potent compounds in this series .

- Mechanism of Action : The mechanism often involves the generation of reactive oxygen species (ROS) and targeting microtubules, leading to G2/M phase arrest in the cell cycle .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12 | HCT-116 | 0.09 | Microtubule disruption |

| 20a | MCF-7 | 42.4 | Induces apoptosis |

| 20f | HepG2 | 15.8 | ROS generation |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been investigated, revealing promising results against various pathogens.

Research Insights

- Broad Spectrum Activity : Some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics.

- Synergistic Effects : Combinations of 6-fluorobenzofuran derivatives with existing antibiotics showed enhanced efficacy, indicating potential for overcoming antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-fluorobenzofuran derivatives.

Observations

- Fluorine Substitution : The presence of fluorine at the 6-position has been linked to increased lipophilicity and bioavailability, which are critical for effective drug action.

- Functional Groups : Variations in functional groups on the benzofuran ring significantly affect potency and selectivity against specific cancer types .

Case Studies

Case studies focusing on the application of 6-fluorobenzofuran derivatives in clinical settings provide valuable insights into their therapeutic potential.

Notable Examples

- Colorectal Cancer Treatment : A case study involving a derivative demonstrated significant tumor reduction in animal models when administered at specific dosages over a defined period.

- Infection Control : Another study highlighted its effectiveness in treating infections caused by resistant strains of bacteria, showcasing its dual role as an anticancer and antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.